

4-Bromo-4'-methylbiphenyl molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Bromo-4'-methylbiphenyl**

Cat. No.: **B1268054**

[Get Quote](#)

An In-depth Technical Guide to **4-Bromo-4'-methylbiphenyl**

For professionals engaged in cutting-edge research, scientific exploration, and the intricate process of drug development, a comprehensive understanding of key chemical intermediates is paramount. **4-Bromo-4'-methylbiphenyl** (CAS No. 50670-49-0) stands out as a versatile biphenyl derivative with significant applications in organic synthesis and materials science. This technical document provides a detailed overview of its core properties, experimental protocols for its synthesis and analysis, and a logical workflow for its preparation.

Quantitative Data Summary

The fundamental physicochemical properties of **4-Bromo-4'-methylbiphenyl** are summarized below. This data is essential for its handling, characterization, and application in various experimental settings.

Property	Value
Molecular Formula	C ₁₃ H ₁₁ Br ^{[1][2][3][4][5]}
Molecular Weight	~247.13 g/mol ^{[1][2][3]}
CAS Number	50670-49-0 ^{[1][2][3][4][5]}
Appearance	White to yellow or orange crystalline powder ^{[1][2]}
Melting Point	131-135 °C ^{[1][2]}
IUPAC Name	1-bromo-4-(4-methylphenyl)benzene ^[1]

Experimental Protocols

The synthesis and analysis of **4-Bromo-4'-methylbiphenyl** can be achieved through various established methods. The protocols provided below are generalized methodologies that can be adapted and optimized for specific laboratory conditions.

Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, particularly for synthesizing biaryl compounds like **4-Bromo-4'-methylbiphenyl**.^{[1][2]}

Objective: To synthesize **4-Bromo-4'-methylbiphenyl** by coupling a boronic acid with an aryl halide in the presence of a palladium catalyst.

Materials:

- 1-Bromo-4-iodobenzene or 1,4-dibromobenzene
- 4-Methylphenylboronic acid
- Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
- Base (e.g., K₂CO₃, Na₂CO₃)

- Solvent (e.g., Toluene, Dioxane, THF/Water mixture)
- Anhydrous Magnesium Sulfate or Sodium Sulfate
- Ethyl acetate
- Brine solution
- Round-bottom flask, condenser, magnetic stirrer, and heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a round-bottom flask, combine 1-bromo-4-iodobenzene (1 equivalent), 4-methylphenylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).
- **Inert Atmosphere:** Purge the flask with an inert gas (e.g., Nitrogen or Argon) to remove oxygen.
- **Solvent and Catalyst Addition:** Add the solvent system (e.g., a 3:1 mixture of toluene and water) and the palladium catalyst (0.01-0.05 equivalents) to the flask.
- **Reaction:** Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Workup:** Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.
- **Extraction:** Wash the organic layer sequentially with water and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

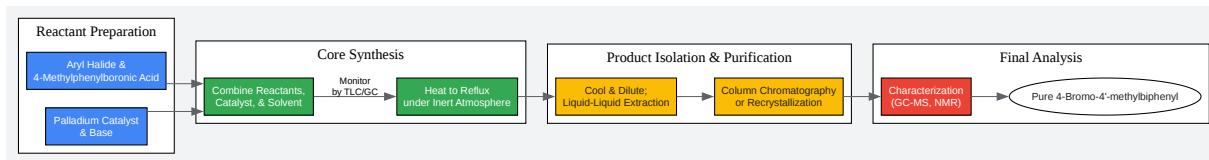
- Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a non-polar solvent like hexanes) or by recrystallization to obtain pure **4-Bromo-4'-methylbiphenyl**.

Analytical Characterization by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for confirming the identity and purity of **4-Bromo-4'-methylbiphenyl**.

Objective: To analyze the synthesized **4-Bromo-4'-methylbiphenyl** for purity and structural confirmation.

Instrumentation:


- Gas Chromatograph equipped with a Mass Spectrometer detector (GC-MS)
- Capillary column suitable for aromatic compounds (e.g., HP-5MS)

Procedure:

- Sample Preparation: Prepare a dilute solution of the purified product in a volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate).
- Injection: Inject a small volume (e.g., 1 μ L) of the sample solution into the GC inlet.
- GC Separation: The sample is vaporized and carried by an inert gas (e.g., Helium) through the capillary column. The temperature of the GC oven is programmed to ramp up, separating components based on their boiling points and interactions with the column's stationary phase.
- MS Detection: As components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of these fragments is detected, generating a mass spectrum.
- Data Analysis: The retention time from the gas chromatogram helps in identifying the compound, while the mass spectrum provides a unique fragmentation pattern that confirms its molecular structure and weight. The presence of characteristic isotopic patterns for bromine (^{79}Br and ^{81}Br) is a key diagnostic feature.

Workflow and Pathway Visualizations

Diagrams are crucial for representing complex experimental processes and relationships in a clear and concise manner.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis and purification of **4-Bromo-4'-methylbiphenyl**.

This technical guide serves as a foundational resource for professionals working with **4-Bromo-4'-methylbiphenyl**. Its versatile structure makes it a valuable intermediate in the synthesis of functional materials and potential pharmaceutical compounds.^[1] The provided protocols and workflows offer a starting point for the reliable synthesis and characterization of this compound in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 4-Bromo-4'-methylbiphenyl | 50670-49-0 [smolecule.com]
- 2. nbinno.com [nbino.com]
- 3. chembk.com [chembk.com]

- 4. calpaclab.com [calpaclab.com]
- 5. 4-Bromo-4'-methylbiphenyl 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- To cite this document: BenchChem. [4-Bromo-4'-methylbiphenyl molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1268054#4-bromo-4-methylbiphenyl-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com